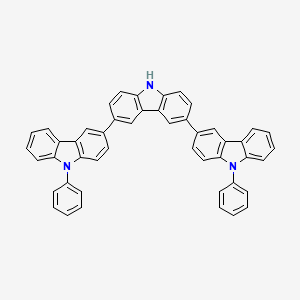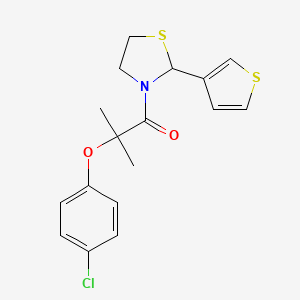
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one, also known as CPMT, is a synthetic compound that has gained significant attention in the scientific research community. CPMT is a thiazolidinone derivative that has been synthesized through a multi-step reaction process. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives similar to the compound possess significant antimicrobial properties. Studies on various thiazolidinone derivatives have shown these compounds to be effective against a range of bacterial and fungal strains. For instance, compounds synthesized from similar chemical structures have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (H. B'Bhatt & S. Sharma, 2017; Shiv Kumar et al., 2012).
Antioxidant Properties
Another area of interest is the antioxidant capacity of thiazolidinone derivatives. These compounds have been synthesized and evaluated for their potential to scavenge free radicals, which is a crucial aspect in preventing oxidative stress-related diseases. Certain derivatives showed comparable antioxidant activity to standard drugs, highlighting their potential as antioxidant agents (Maria Apotrosoaei et al., 2014).
Anticancer and Antiangiogenic Effects
Studies have also explored the anticancer and antiangiogenic effects of thiazolidinone derivatives. These compounds have been shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. This suggests a promising avenue for the development of new anticancer therapies that target both tumor proliferation and the angiogenic processes that support tumor growth and metastasis (S. Chandrappa et al., 2010).
Antifungal Compound Solubility and Partitioning
A novel antifungal compound within this chemical class has been characterized for its solubility in biologically relevant solvents, which is critical for its pharmacokinetic properties. The study provided insights into the solubility thermodynamics and partitioning processes, essential for understanding the compound's bioavailability and therapeutic efficacy (T. Volkova et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c1-17(2,21-14-5-3-13(18)4-6-14)16(20)19-8-10-23-15(19)12-7-9-22-11-12/h3-7,9,11,15H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIEPOYSFABJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCSC1C2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(2-(thiophen-3-yl)thiazolidin-3-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

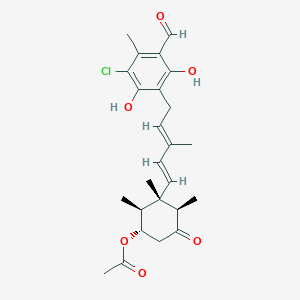
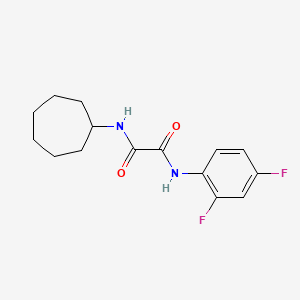
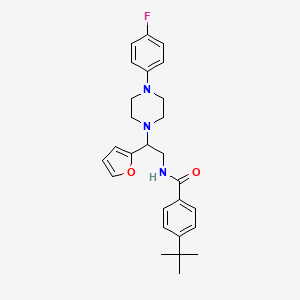

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine](/img/structure/B2882125.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)
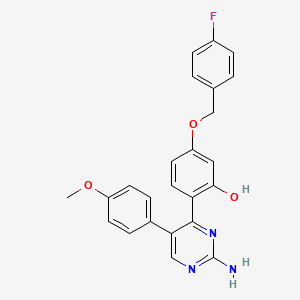
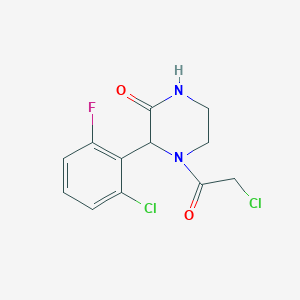
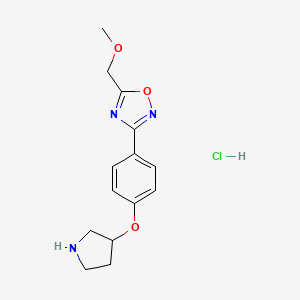
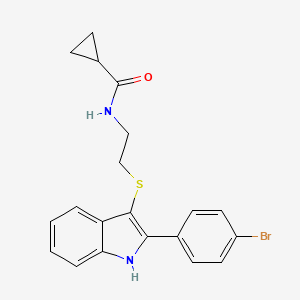
![methyl 2-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882133.png)
